molecular formula C8H6Cl2O2S B8058304 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid CAS No. 2169410-39-1

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid

Cat. No.: B8058304
CAS No.: 2169410-39-1
M. Wt: 237.10 g/mol
InChI Key: CRTGVRQQKMHWLD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 2-(2,5-dichlorophenyl)-2-sulfanylacetic acid according to IUPAC nomenclature rules. This designation prioritizes the longest carbon chain containing the principal functional group (carboxylic acid), with the sulfanyl (-SH) and dichlorophenyl substituents assigned positional numbers based on the acetic acid backbone. The systematic name reflects the substitution pattern on the benzene ring, where chlorine atoms occupy the 2- and 5-positions relative to the acetic acid attachment point.

Alternative identifiers include the CAS registry numbers 2169410-39-1 and 6274-27-7 , which correspond to distinct synthetic routes or purification states of the compound. The molecular formula C₈H₆Cl₂O₂S encapsulates its elemental composition, with a molecular weight of 237.10 g/mol. The SMILES notation C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl provides a linear representation of its connectivity, while the InChIKey CRTGVRQQKMHWLD-UHFFFAOYSA-N serves as a unique digital fingerprint for chemical databases.

Table 1: Key Identifiers of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic Acid

Property Value
IUPAC Name 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid
CAS Numbers 2169410-39-1, 6274-27-7
Molecular Formula C₈H₆Cl₂O₂S
SMILES C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl
InChIKey CRTGVRQQKMHWLD-UHFFFAOYSA-N

Molecular Architecture: Bonding Patterns and Stereoelectronic Features

The molecule comprises a benzene ring with chlorine atoms at the 2- and 5-positions, creating a para-dichloro substitution pattern relative to the acetic acid attachment at the 1-position. The acetic acid moiety features a tetrahedral carbon center bonded to both the sulfhydryl (-SH) and carboxyl (-COOH) groups. This arrangement induces significant steric and electronic interactions:

  • Chlorine Effects : The electron-withdrawing chlorine atoms increase the acidity of both the thiol (pKa ≈ 8–10) and carboxylic acid (pKa ≈ 2–4) groups through inductive effects.
  • Hydrogen Bonding : Intramolecular hydrogen bonding between the -SH and -COOH groups is sterically hindered due to their proximity on the same carbon, promoting instead intermolecular interactions in the solid state.
  • Conjugation : The planar benzene ring and carboxylic acid group enable partial conjugation, though the thiol group’s lone pairs remain localized, limiting resonance stabilization.

Density functional theory (DFT) studies on analogous mercaptoacetic acids reveal bent geometries around the sulfur atom (C-S-H angle ≈ 96°) and nearly linear hydrogen-bonding motifs in dimeric configurations. The dichlorophenyl group’s bulkiness likely restricts free rotation of the acetic acid chain, favoring a fixed conformation in crystalline phases.

Comparative Analysis of Tautomeric Forms

Thiol-thione tautomerism is theoretically possible in this compound, involving proton transfer between the sulfhydryl group and adjacent carbonyl oxygen:

  • Thiol Form (Dominant) : The -SH group remains protonated, stabilized by weak hydrogen bonding to the carboxylic acid oxygen. This form predominates in polar solvents due to solvation effects.
  • Thione Form : Deprotonation of the thiol yields a thioketone (=S) structure, which is less favorable energetically due to reduced resonance stabilization compared to carboxylic acid groups.

Experimental evidence from IR spectroscopy of related compounds shows absorption bands at 2550–2600 cm⁻¹ (S-H stretch) and 1700–1750 cm⁻¹ (C=O stretch), confirming the thiol form’s prevalence. X-ray crystallography of analogous dithiocarbamates demonstrates that bulky substituents like the dichlorophenyl group disfavor thione formation by sterically hindering planar configurations required for conjugation.

Table 2: Tautomeric Stability in Mercaptoacetic Acid Derivatives

Factor Thiol Form Preference Thione Form Preference
Substituent Bulk High (e.g., dichlorophenyl) Low
Solvent Polarity Polar (e.g., water) Nonpolar (e.g., hexane)
Temperature Low High

Crystallographic Data and Solid-State Conformational Analysis

While direct crystallographic data for this compound remains unpublished, studies on structurally similar compounds provide insights into its likely solid-state behavior:

  • Packing Motifs : Mercaptoacetic acid derivatives often form dimers via O-H···O hydrogen bonds between carboxylic acid groups, with additional S-H···S interactions creating layered structures.
  • Unit Cell Parameters : Analogous chlorinated aromatics crystallize in monoclinic systems (space group P2₁/c) with unit cell dimensions a ≈ 10–12 Å, b ≈ 5–7 Å, c ≈ 15–18 Å, and β ≈ 90–110°.
  • Conformational Rigidity : The dichlorophenyl group’s steric bulk likely enforces a coplanar arrangement between the benzene ring and acetic acid chain to minimize torsional strain.

In hypothetical crystal structures, the chlorine atoms would occupy positions perpendicular to the benzene plane to avoid van der Waals clashes, while the thiol group could participate in weak C-H···S hydrogen bonds with adjacent molecules. Disorder phenomena, common in halogenated compounds, might manifest as alternative orientations of the dichlorophenyl ring, particularly in high-temperature polymorphs.

Table 3: Theoretical Crystallographic Parameters

Parameter Predicted Value
Space Group P2₁/c (Monoclinic)
Unit Cell Volume 800–900 ų
Hydrogen Bonds O-H···O (2.6–2.8 Å), S-H···O (3.2–3.5 Å)
Torsion Angle (C-S-C) 105–110°

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-2-sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGVRQQKMHWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347274
Record name 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169410-39-1
Record name 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2,5-Dichlorophenylisothiuronium Salts

In the initial step, 2,5-dichlorophenyldiazonium chloride (Formula I) reacts with thiourea in an acidic aqueous medium (pH 0–4) at 0–30°C. Copper(I) or copper(II) salts (0.01–0.03 mol per mole of diazonium salt) catalyze the formation of 2,5-dichlorophenylisothiuronium chloride (Formula II). Key parameters include:

ParameterRangeOptimal Value
Thiourea ratio1.0–1.4 mol per diazonium salt1.25 mol
Reaction temperature-10°C to +50°C0–30°C
Catalyst loading0.001–0.05 mol Cu²⁺0.01–0.03 mol Cu²⁺

This step achieves near-quantitative conversion rates due to the catalytic activity of copper ions, which facilitate electron transfer during the substitution reaction.

Hydrolysis and Condensation

The isothiuronium intermediate undergoes alkaline hydrolysis (pH >7) at 60–100°C to yield 2,5-dichlorothiophenol (Formula III). Steam distillation or solvent extraction isolates the thiophenol, which then condenses with monochloroacetic acid under reflux conditions. A single-pot variation omits the isolation of Formula III, directly producing 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid (Formula IV) with 85–92% purity.

An alternative route, referenced in EP-A 67352 and VulcanChem documentation, reacts 2,5-dichlorophenyldiazonium salts directly with thioglycolic acid (HSCH₂COOH). While simpler, this method faces ecological challenges:

  • Wastewater contamination : High concentrations of residual thioglycolic acid (up to 15% v/v) require costly treatment.

  • Byproduct formation : Competing sulfonation reactions reduce yields to 65–75%, compared to 80–90% in the thiourea-based method.

The reaction occurs in aqueous HCl (1–2 M) at 5–20°C, but scalability is limited by exothermic side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the two primary methods:

MetricDiazonium-Thiourea MethodDirect Thioglycolic Acid Method
Yield80–90%65–75%
Reaction time4–6 hours2–3 hours
Wastewater loadLow (Cu²⁺ <50 ppm)High (HSCH₂COOH >10% v/v)
Energy consumptionModerate (heating to 100°C)Low (ambient conditions)
ByproductsMinimalSulfonated derivatives (5–12%)

The diazonium-thiourea method is preferred industrially due to its lower environmental impact and higher yields, despite requiring tighter temperature control.

Emerging Methodologies

Recent studies explore derivatization techniques initially developed for structurally analogous compounds. For example:

  • Isocyanate-mercaptoacetic acid coupling : Adapted from PMC3175016, this method reacts 2,5-dichlorophenyl isocyanate with mercaptoacetic acid in tetrahydrofuran (THF) at 55°C. While effective for 3,5-dichloro isomers, steric hindrance from the 2,5-substitution pattern reduces yields to 60–68% for the target compound.

  • Solid-phase catalysis : The patent EP0290886A1 describes adding inert solid particulates (e.g., silica gel) to improve copper catalyst dispersion, enhancing reaction rates by 20–25%.

Process Optimization Strategies

Catalyst Engineering

Copper(II) sulfate outperforms chloride salts due to better solubility in acidic media. Nanoparticulate CuO (10–20 nm) increases surface area, reducing catalyst loading to 0.005 mol while maintaining yield.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) improve thiourea solubility during the initial coupling step, minimizing unreacted starting material to <2%.

pH Control

Automated pH titration maintains the reaction at pH 1.5–2.0 during diazonium-thiourea coupling, preventing premature hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Intermediate for Dyes and Pigments
The compound serves as an important intermediate in the synthesis of vat dyes and pigments. It can be used to produce various colored compounds through reactions with other chemical agents. The synthesis process often involves the reaction of 2,5-dichlorophenyldiazonium salts with thiourea, leading to the formation of thioglycolic acids that are further processed into dyes .

Catalysis in Organic Reactions
Due to its thiol group, 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid can act as a catalyst in several organic reactions. It facilitates nucleophilic substitutions and can stabilize reaction intermediates, enhancing reaction rates and yields .

Pharmaceutical Applications

Therapeutic Uses
Research indicates that derivatives of thioglycolic acid exhibit potential therapeutic effects. For instance, studies have shown that thioglycolic acid can effectively chelate iron ions in conditions such as hemosiderosis, reducing pigmentation issues in the skin . Its antioxidant properties may also contribute to its efficacy in various dermatological treatments.

Drug Formulation
The compound's unique chemical properties allow it to be incorporated into drug formulations aimed at enhancing bioavailability and stability. Its ability to form complexes with metal ions can be utilized in drug delivery systems, improving therapeutic outcomes .

Materials Science

Polymer Chemistry
In materials science, this compound is used as a modifier or stabilizer in polymer formulations. Its incorporation into polyurethane systems enhances the mechanical properties and weather resistance of the final products. This application is particularly relevant for creating durable materials used in automotive and construction industries .

Nanomaterials Synthesis
The compound has been explored for its role in synthesizing nanomaterials. Its ability to stabilize nanoparticles during synthesis processes makes it valuable for producing nanocomposites with specific properties tailored for electronics and optics applications .

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Organic SynthesisDemonstrated use as an intermediate for synthesizing vat dyes and pigments.
Pharmaceutical UseEffective in treating hemosiderosis by chelating iron; shows antioxidant properties.
Polymer ChemistryEnhances mechanical properties of polyurethanes; used as a stabilizer in various formulations.
NanomaterialsStabilizes nanoparticles; valuable for electronics and optics applications.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid with analogs differing in substitution patterns, functional groups, and reactivity.

Chlorinated Phenylacetic Acid Derivatives
Compound Name CAS RN Molecular Formula Key Features Reference
2-(2,5-Dichlorophenyl)acetic acid 34841-48-0 C₈H₆Cl₂O₂ Lacks the thiol (–SH) group; used as a precursor in agrochemical synthesis.
2-(3,5-Dichlorophenyl)acetic acid 51719-65-4 C₈H₆Cl₂O₂ Chlorines at 3,5-positions; similar molecular weight but distinct steric effects.
2,4,5-Trifluorophenylacetic acid 309 C₈H₅F₃O₂ Fluorine substituents alter electronic properties; higher lipophilicity.

Key Findings :

  • Chlorine Position : The 2,5-dichloro substitution in the target compound may enhance steric hindrance compared to 3,5-dichloro analogs, affecting binding to biological targets .
  • Functional Group Impact : The absence of the thiol group in 2-(2,5-Dichlorophenyl)acetic acid reduces its redox reactivity and metal-chelating capacity compared to the mercapto variant .
Mercapto-Functionalized Analogs
Compound Name CAS RN Molecular Formula Key Features Reference
N-(2,5-Dimethoxyphenyl)-2-mercaptoacetamide 60466-54-8 C₁₀H₁₃NO₃S Mercaptoacetamide group; methoxy substituents increase electron density.
2-Mercapto-1,3,4-thiadiazole 18686-82-3 C₂H₂N₂S₂ Thiadiazole ring enhances stability; used in corrosion inhibition.
Mercaptosuccinic acid 70-49-5 C₄H₆O₄S Dicarboxylic acid with thiol; demonstrates antioxidant properties.

Key Findings :

  • Thiol Reactivity: The target compound’s thiol group enables disulfide bond formation, a trait shared with mercaptosuccinic acid but absent in non-thiolated analogs .

Research Implications and Data Gaps

  • Structural Uniqueness: The 2,5-dichloro-thiolacetic acid structure is underrepresented in the literature compared to its 3,5-dichloro or non-thiolated analogs. Further studies on its crystallography and solubility are needed.
  • Potential Applications: Based on analogs like mercaptosuccinic acid (antioxidant) and N-(2,5-Dimethoxyphenyl)-2-mercaptoacetamide (enzyme inhibition), the target compound may serve in drug design or material science .

Biological Activity

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid, also known as mercaptoacetic acid derivative, is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group that significantly influences its reactivity and biological properties. The presence of the mercapto group (-SH) enhances its potential for interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various assays. For instance, it has shown significant inhibition of protein denaturation in the albumin denaturation assay, which is indicative of its anti-inflammatory properties. In a comparative study, it exhibited an inhibition percentage similar to that of standard anti-inflammatory drugs like diclofenac sodium.

Cytotoxicity Studies

Cytotoxic effects have been observed in various cancer cell lines. A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values are presented in Table 2.

Cell Line IC50 (µM)
HepG230
A375 (melanoma)25

This cytotoxicity suggests potential applications in cancer therapy.

Case Studies

  • Hepatotoxicity Assessment : In an animal model study, the hepatotoxic effects were assessed after administration of the compound. Elevated serum alanine aminotransferase (ALT) levels indicated liver damage at higher doses (1 mmol/kg), suggesting careful consideration for therapeutic use .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory activity comparable to established NSAIDs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the dichlorophenyl ring can significantly affect the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial potency, while steric factors influence cytotoxicity against cancer cells.

Q & A

Q. Table 1: Reaction Conditions and Yield Optimization

StepReagents/ConditionsYield RangeReference
CyclizationPropylene oxide, DMF/CH₂Cl₂, RT60-70%
S-AlkylationK₂CO₃, 2-mercaptoacetic acid, DMF45-55%

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Melting Point Analysis : Confirms purity (lit. range 233–237°C for structurally related 5-(2,5-Dichlorophenyl)-2-furoic acid) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiol proton at δ 3.5–4.0 ppm, aromatic protons in dichlorophenyl ring at δ 7.2–7.8 ppm).
  • HPLC-MS : Validates molecular weight (theoretical MW: 251.08 g/mol) and detects impurities.

Basic: How do solubility and stability profiles impact experimental design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Thiol groups are prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes disulfide formation.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate targets using orthogonal assays (e.g., SPR, ITC).
  • Redox Sensitivity : Thiol oxidation alters activity. Use reducing agents (e.g., DTT) in buffers and confirm compound integrity post-assay via LC-MS .

Advanced: What computational approaches predict interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Screen against Rho kinase or myosin light chain phosphatase (MLCP) using AutoDock Vina. Prioritize poses with hydrogen bonding to catalytic residues (e.g., Asp156 in Rho kinase) .
  • MD Simulations : Assess binding stability (100 ns simulations in GROMACS) to evaluate conformational changes in the target protein.

Advanced: How can purification methods be optimized to address byproduct formation during synthesis?

Methodological Answer:
Common byproducts include disulfide dimers or unreacted intermediates. Strategies:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate thiol monomers from dimers.
  • Recrystallization : Ethanol/water mixtures (70:30) improve crystalline purity .

Q. Table 2: Byproduct Identification and Mitigation

ByproductSourceMitigation Strategy
Disulfide dimerThiol oxidation during storageAdd 1% TCEP to reaction mix
Unreacted intermediateIncomplete alkylationReflux with excess thiol acid

Advanced: How do steric and electronic effects of the 2,5-dichlorophenyl group influence reactivity?

Methodological Answer:

  • Steric Effects : The ortho-chloro substituents hinder nucleophilic attack at the phenyl ring, directing reactivity to the thiol-acetic acid moiety.
  • Electronic Effects : Electron-withdrawing Cl groups increase acidity of the thiol proton (pKa ~8.5), enhancing nucleophilicity in basic conditions .

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